molecular formula C14H15N3O B1438698 3-Amino-4-(benzylamino)benzamide CAS No. 66315-41-1

3-Amino-4-(benzylamino)benzamide

Cat. No.: B1438698
CAS No.: 66315-41-1
M. Wt: 241.29 g/mol
InChI Key: WLHCSEBRNHHRET-UHFFFAOYSA-N
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Description

3-Amino-4-(benzylamino)benzamide ( 66315-41-1) is a chemical compound with the molecular formula C 14 H 15 N 3 O and a molecular weight of 241.29 g/mol . It is a benzamide derivative, a class of compounds that are of significant interest in medicinal chemistry and drug discovery due to their wide range of potential bioactivities . Research Applications and Value: Benzamide pharmacophores have been reported in scientific literature to possess various pharmacological activities, including antimicrobial, analgesic, anticancer, carbonic anhydrase inhibitory, and cholinesterase inhibitory properties . Specifically, related 3-aminobenzamide compounds are known inhibitors of poly ADP ribose polymerase (PARP), a key enzyme involved in DNA repair processes, making it a target in areas such as oncology research . The structure of this compound, which features additional substitution, may offer a valuable backbone for the synthesis of more complex molecules or for investigating new biological pathways as a building block in chemical synthesis or a lead compound in hit-to-lead optimization campaigns. Usage Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-(benzylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-12-8-11(14(16)18)6-7-13(12)17-9-10-4-2-1-3-5-10/h1-8,17H,9,15H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHCSEBRNHHRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Compound: 3 Amino 4 Benzylamino Benzamide

Chemical Identity and Properties

3-Amino-4-(benzylamino)benzamide is a specific substituted benzamide (B126) that serves primarily as a chemical intermediate in organic synthesis. Its identity is defined by its unique molecular structure and associated chemical properties.

The compound features a benzamide core with two substituents on the phenyl ring: an amino group (-NH₂) at position 3 and a benzylamino group (-NHCH₂Ph) at position 4. This arrangement of functional groups makes it a valuable precursor for constructing more complex molecular architectures.

Chemical Structure of this compound

Specific experimental data such as melting point and solubility for this compound are not widely available in peer-reviewed literature, which is common for research intermediates. However, its fundamental molecular properties can be cataloged.

Synthesis and Characterization

While a specific, detailed synthesis with characterization data for this compound is not prominently published, its structure suggests plausible synthetic pathways based on established chemical reactions for analogous compounds. A common approach for preparing such aminobenzamides involves the reduction of a corresponding nitro-substituted precursor. bpsbioscience.com

A likely synthetic route would begin with a suitable starting material, such as 4-chloro-3-nitrobenzamide (B92726) or 4-fluoro-3-nitrobenzamide. This precursor would undergo a nucleophilic aromatic substitution reaction with benzylamine (B48309), where the benzylamine displaces the halogen at position 4. The resulting intermediate, 4-(benzylamino)-3-nitrobenzamide, would then be subjected to a reduction step. This is typically achieved through catalytic hydrogenation or by using reducing agents like iron powder in the presence of an acid, which would convert the nitro group (-NO₂) at position 3 into the primary amine (-NH₂), yielding the final product, this compound.

As with its physicochemical properties, detailed spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) for this compound are not found in readily accessible scientific literature. Characterization would typically be performed by the synthesizing laboratory to confirm the structure and purity before its use in subsequent reactions.

Role as a Research Intermediate

The primary significance of this compound lies in its function as a building block for synthesizing more complex, biologically active molecules. Its diamine-substituted phenyl ring is primed for cyclization reactions to form heterocyclic systems.

A key application of this intermediate is in the synthesis of novel PARP inhibitors. Patent literature describes the use of this compound as a starting material for creating tricyclic benzimidazole (B57391) derivatives. In these syntheses, the two amine groups of the intermediate are reacted with a reagent such as cyanogen (B1215507) bromide or a derivative thereof, leading to the formation of a new imidazole (B134444) ring fused to the existing benzene (B151609) ring. This reaction creates a complex heterocyclic core structure that is fundamental to the molecule's ability to inhibit the PARP enzyme.

The derivatives synthesized from this compound are primarily investigated for their potential as anticancer agents. The resulting tricyclic compounds, specifically 4-benzyl-4,5-dihydro-1H-benz[f]imidazo[4,5-h]quinazolin-3-amine derivatives, have been designed and evaluated as potent inhibitors of PARP-1. The core structure created from the intermediate is designed to mimic the nicotinamide (B372718) portion of NAD+, the natural substrate for PARP, thereby blocking the enzyme's catalytic activity and preventing DNA repair in cancer cells. This makes these derivatives promising candidates for further development in oncology.

Tabular Summary of Compounds

Synthesis of Substituted Benzamide (B126) Precursors

The synthesis of 3-amino-4-(benzylamino)benzamide relies on the availability of appropriately substituted precursors. A common strategy involves starting with a readily available substituted benzene (B151609) derivative and performing a series of functional group interconversions. For example, a synthetic route could commence with a 3-nitro-4-fluorobenzamide. The nitro group can be subsequently reduced to an amino group, and the fluorine atom can be displaced by benzylamine (B48309) via a nucleophilic aromatic substitution (SNAr) reaction.

The synthesis of 3-amino-4-fluorobenzamide (B1284707) itself can be achieved from 3-amino-4-fluorobenzoic acid. chemicalbook.com This benzoic acid derivative can be prepared through various synthetic sequences, potentially starting from simpler fluorinated aromatic compounds. For instance, the reduction of a corresponding nitro compound, such as 3-fluoro-4-nitrobenzoic acid, would yield the desired amino acid. The synthesis of fluorinated pyrazoles has been achieved through monofluorination of β-methylthio-β-enaminoketones followed by condensation with hydrazines, demonstrating a strategy for introducing fluorine into heterocyclic systems. nih.gov

Another key precursor is 4-aminobenzamide, which can be prepared from 4-nitrobenzamide (B147303) by reduction. The synthesis of 4-amino-N-benzylbenzamide has been reported, providing a direct precursor to the final product through subsequent functionalization of the aromatic ring. chemicalbook.com The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and can be achieved using various reagents, including tin(II) chloride (SnCl2) or through catalytic hydrogenation. wikipedia.orgresearchgate.net

Table 2: Key Precursors and Their Synthesis

PrecursorStarting MaterialKey Transformation
3-Amino-4-fluorobenzamide3-Amino-4-fluorobenzoic acidAmidation chemicalbook.com
3-Nitro-4-fluorobenzamide3-Nitro-4-fluorobenzoic acidAmidation
4-Amino-N-benzylbenzamide4-Nitro-N-benzylbenzamideNitro group reduction chemicalbook.com
3-Aminobenzamide (B1265367)3-NitrobenzamideCatalytic hydrogenation wikipedia.org
4-Aminomethylbenzoic acid4-CarboxybenzaldehydeReductive amination

Isolation and Purification Protocols for Benzamide Derivatives

The isolation and purification of the synthesized benzamide derivatives are crucial to obtain the final product in high purity. Common techniques employed include extraction, recrystallization, and column chromatography. google.com

Following the reaction, a typical workup procedure involves quenching the reaction mixture, often with water, followed by extraction of the product into a suitable organic solvent like ethyl acetate. chemicalbook.com The organic layer is then washed, dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure. chemicalbook.comchemicalbook.com

Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it has high solubility at elevated temperatures and low solubility at room temperature. Upon cooling, the purified product crystallizes out, leaving impurities in the solution. researchgate.net The choice of solvent is critical for successful recrystallization. acs.orgnih.gov

For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. Silica gel is a common stationary phase for the purification of benzamide derivatives. google.com A suitable eluent system, typically a mixture of polar and non-polar solvents, is used to separate the desired compound from byproducts and unreacted starting materials.

Exploration of Novel Synthetic Routes and Catalytic Approaches for this compound Analogues

Research into the synthesis of this compound analogues is driven by the desire to explore their chemical space and potential applications. This involves developing novel synthetic routes and employing modern catalytic methods to introduce a variety of substituents onto the core structure.

Catalytic C-N bond formation strategies are at the forefront of these efforts. nih.govrsc.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile method for forming C-N bonds between aryl halides and amines. beilstein-journals.orgyoutube.com This allows for the synthesis of a wide range of N-aryl and N-heteroaryl benzamide derivatives. Copper-catalyzed reactions have also emerged as a powerful tool for C-N bond formation. nih.gov

The development of novel catalytic systems for amidation reactions continues to be an active area of research. encyclopedia.pubmdpi.com This includes the use of new catalysts that can operate under milder conditions and with higher efficiency, as well as the exploration of flow chemistry techniques for continuous and scalable synthesis. rsc.org Furthermore, direct C-H functionalization offers an atom-economical approach to introduce new functional groups onto the benzamide scaffold, avoiding the need for pre-functionalized starting materials. acs.org The synthesis of fluorinated analogues is of particular interest, and strategies for the introduction of fluorine atoms into aromatic and heterocyclic systems are continuously being refined. nih.govsoton.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, multiplicities, and coupling constants, a complete structural map can be assembled.

¹H NMR Spectroscopy would provide a detailed picture of the proton environment in this compound. The spectrum is expected to show distinct signals for the aromatic protons on both the benzamide and benzyl (B1604629) rings, as well as signals for the amine and amide protons, and the benzylic methylene (B1212753) protons. The protons of the primary amide (-CONH₂) and the two amine groups (-NH₂ and -NH-) would likely appear as broad singlets that can be confirmed by D₂O exchange. The benzylic -CH₂- protons would typically present as a singlet or, if coupled to the adjacent N-H proton, a doublet. The aromatic protons on the disubstituted benzamide ring would exhibit complex splitting patterns (doublets and doublets of doublets) due to their specific substitution pattern.

¹³C NMR Spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The spectrum would clearly show signals for the carbonyl carbon of the amide group (typically in the 165-175 ppm range), multiple signals for the aromatic carbons, and a characteristic signal for the benzylic methylene (-CH₂) carbon.

While specific data for the title compound is scarce, the expected chemical shifts can be inferred from analogues. For instance, studies on various substituted benzamides provide a reliable basis for these predictions.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Amide (-CONH₂)7.5 - 8.5 (broad s, 2H)-
Carbonyl (-C =O)-168 - 172
Benzyl Amine (-NH -)5.0 - 6.0 (broad s, 1H)-
Primary Amine (-NH ₂)4.0 - 5.0 (broad s, 2H)-
Benzylic (-CH ₂-)4.3 - 4.6 (s or d, 2H)45 - 50
Benzyl Aromatic (-CH -)7.2 - 7.4 (m, 5H)127 - 140
Benzamide Aromatic (-CH -)6.5 - 7.5 (m, 3H)115 - 150

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂), secondary amine (-NH-), and primary amide (-CONH₂) would appear as distinct bands in the region of 3100-3500 cm⁻¹. Typically, the primary amine shows two bands (symmetric and asymmetric stretching), while the secondary amine and amide show one. The C=O stretching of the primary amide group would produce a strong, sharp absorption band around 1640-1680 cm⁻¹. Other significant signals would include C-N stretching vibrations and C-H stretching from the aromatic rings.

Table 2: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary/Secondary Amine & AmideN-H Stretch3100 - 3500Medium-Strong
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Amide C=OC=O Stretch1640 - 1680Strong
Aromatic C=CC=C Stretch1450 - 1600Medium
Amide N-H BendN-H Bend1550 - 1640Medium
Amine/Amide C-NC-N Stretch1200 - 1350Medium

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).

For this compound, the molecular formula is C₁₄H₁₅N₃O. HRMS analysis would be used to confirm this composition. The calculated exact mass (monoisotopic mass) for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value. A close match between the calculated and observed m/z values provides unambiguous confirmation of the molecular formula. For example, in the analysis of related nitrogen-containing compounds, HRMS has been used to definitively confirm their composition by matching the calculated mass to the found mass with high precision caymanchem.com.

Table 3: HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass (m/z) Expected Experimental Result
[M]⁺C₁₄H₁₅N₃O241.1215~241.1215
[M+H]⁺C₁₄H₁₆N₃O242.1293~242.1293
[M+Na]⁺C₁₄H₁₅N₃ONa264.1113~264.1113

X-ray Crystallography for Solid-State Structure Analysis

When a compound can be grown as a single crystal, X-ray crystallography provides the ultimate structural confirmation by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray structure would definitively confirm the connectivity of the atoms and reveal its conformational preferences in the solid state. A key feature of interest would be the intermolecular interactions, particularly hydrogen bonding. The presence of multiple hydrogen bond donors (-NH₂,-NH) and acceptors (C=O, -NH₂) suggests that the molecule would likely form an extensive hydrogen-bonding network, influencing its crystal packing and physical properties. Crystal structure analyses of analogous compounds, such as derivatives of 3-amino-4-hydroxy-benzenesulfonamide, have revealed detailed insights into their molecular geometry and intermolecular interactions, which serve as a model for what could be expected for the title compound.

Table 4: Potential X-ray Crystallography Data Parameters for this compound

Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These parameters define the size and shape of the repeating unit of the crystal lattice.
Bond Lengths (Å) & Angles (°)Precise measurements of the distances between atoms and the angles between bonds.
Hydrogen Bonding NetworkDetails of intermolecular hydrogen bonds, including donor-acceptor distances and angles.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituents on Biological Activity

Role of Amino and Benzylamino Groups

The 3-amino and 4-benzylamino groups are critical determinants of the biological activity of this benzamide (B126) series. The primary amide of the benzamide moiety is a key feature, often acting as a pharmacophore that mimics the nicotinamide (B372718) portion of NAD+, enabling it to bind to the active site of enzymes like poly(ADP-ribose) polymerase (PARP). nih.gov The 3-amino group can participate in crucial hydrogen bonding interactions within the target protein's binding pocket, thereby anchoring the inhibitor and contributing to its potency.

The 4-benzylamino group offers a significant vector for modification to enhance potency and selectivity. The benzyl (B1604629) group itself can engage in hydrophobic or pi-stacking interactions with amino acid residues in the enzyme's active site. The nitrogen atom of the benzylamino linker can also form important hydrogen bonds.

Influence of Aromatic and Aliphatic Substitutions on Potency and Selectivity

The potency and selectivity of 3-Amino-4-(benzylamino)benzamide derivatives can be fine-tuned through the introduction of various aromatic and aliphatic substituents. Modifications are typically explored on the benzyl ring of the 4-benzylamino group.

Aromatic substitutions on the benzyl ring can lead to enhanced binding affinity. For instance, the introduction of a second phenyl group or other aromatic systems can explore additional hydrophobic pockets within the enzyme's active site. The position of these substitutions is crucial; for example, in related benzimidazole (B57391) anti-inflammatory agents, a 4-methoxyphenyl (B3050149) substitution at the 2-position of the imidazole (B134444) nucleus was found to be favorable for activity. mdpi.com

In a series of N-substituted benzamide derivatives evaluated for their anti-proliferative activity, the nature of the substituent on the benzoyl group significantly impacted their efficacy against various cancer cell lines. While not direct analogues of this compound, the data illustrates the profound effect of substitutions on biological activity.

Table 1: Anti-proliferative Activity of N-Substituted Benzamide Derivatives researchgate.net

CompoundSubstituent (X)A549 IC₅₀ (μM)K562 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
13d 4-methyl-1-piperazinyl>4019.8±1.2>40
13e 4-ethyl-1-piperazinyl>4013.5±0.9>40
13f 4-isopropyl-1-piperazinyl21.4±1.512.7±1.1>40
13h 4-phenyl-1-piperazinyl10.3±0.815.2±1.328.9±1.8
13k 4-(pyridin-2-yl)-1-piperazinyl18.9±1.110.1±0.725.4±1.6
MS-275 (Control) -1.8±0.20.9±0.11.9±0.3

This table is interactive. You can sort the data by clicking on the column headers.

Effects of Halogenation and Other Electron-Withdrawing/Donating Groups

The introduction of halogens and other electron-withdrawing or electron-donating groups onto the aromatic rings of the this compound scaffold can significantly modulate its biological activity. These groups can alter the electronic properties of the molecule, influencing its binding affinity, metabolic stability, and pharmacokinetic properties.

Halogenation, for instance, can enhance binding through the formation of halogen bonds with the target protein. In a study of 1,2,6-trisubstituted benzimidazoles, the nature of the group at the C6 position, which could be an electron-donating or withdrawing group, was found to be a major determinant of anti-inflammatory activity. mdpi.com

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of this compound derivatives is intrinsically linked to their biological activity. The spatial arrangement of the key functional groups dictates how well the molecule can fit into the binding site of its target protein and establish crucial interactions.

The flexibility of the benzylamino linker allows the benzyl group to adopt various orientations. This conformational freedom can be both an advantage and a challenge in drug design. While it allows the molecule to adapt to the topology of the binding site, it can also lead to a loss of entropy upon binding, which is energetically unfavorable. Therefore, medicinal chemists often seek to introduce a degree of conformational rigidity to lock the molecule into its bioactive conformation. This can be achieved through the introduction of cyclic structures or bulky groups that restrict bond rotation. For example, the use of piperidone and benzazepinone (B8055114) structures as conformationally restricted isosteres of phenylalanine has been explored in the design of renin inhibitors. nih.gov The goal of conformational analysis is to identify the low-energy, bioactive conformation that maximizes favorable interactions with the target, thereby enhancing potency.

Pharmacophore Modeling and Mapping for Target Interaction Elucidation

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for biological activity. For a series of compounds like the derivatives of this compound, a pharmacophore model can be generated based on their known active and inactive analogues.

A typical pharmacophore model for a benzamide-based inhibitor might include:

A hydrogen bond donor (e.g., the 3-amino group).

A hydrogen bond acceptor (e.g., the carbonyl oxygen of the benzamide).

A hydrophobic/aromatic feature (e.g., the benzyl ring).

Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity. Furthermore, mapping the pharmacophore features onto the crystal structure of the target protein can provide valuable insights into the key interactions that govern binding. This information can then guide the rational design of new, more potent, and selective inhibitors. For instance, pharmacophore-based virtual screening has been successfully employed to discover novel HBV capsid assembly modulators based on a benzamide scaffold.

Computational Studies and Molecular Modeling of 3 Amino 4 Benzylamino Benzamide and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). walshmedicalmedia.com This technique is instrumental in understanding the binding mechanism, predicting binding affinity, and identifying key interactions that stabilize the ligand-receptor complex. walshmedicalmedia.commdpi.com The process involves placing the ligand in the active site of the target protein and evaluating the most stable conformation based on a scoring function. mdpi.com For benzamide (B126) derivatives, docking studies have been conducted using various software platforms, including AutoDock VINA and Molegro Virtual Docker (MVD). researchgate.netjonuns.com

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy. mdpi.com A lower, more negative binding energy value typically indicates a more stable and favorable interaction between the ligand and its target protein. walshmedicalmedia.com For instance, in a study of benzamide pyrazolone (B3327878) derivatives targeting the main protease (Mpro) of the novel coronavirus (PDB ID: 6LU7), specific binding energies were calculated. One ligand demonstrated a binding energy of -8.90 kcal/mol with a predicted inhibition constant (Ki) of 301.49 nM, indicating a strong binding potential. walshmedicalmedia.com

Another scoring metric, the Rerank Score from MVD, is also used, where smaller scores predict higher activity. jonuns.com Studies on N-phenylcarbamothioyl benzamide (PCTB) derivatives showed that these compounds had better (lower) Rerank Scores than the reference drug Hydroxyurea, suggesting higher potential activity. jonuns.com The higher binding affinity of certain analogues, such as the kinase inhibitor nilotinib, has been attributed to specific van der Waals interactions within the target's specificity pocket. nih.gov

Table 1: Predicted Binding Affinities of Benzamide Analogues

Ligand AnalogueTarget Protein (PDB ID)Binding Energy (kcal/mol)Inhibition Constant (Ki)Source
Benzamide pyrazolone derivative aCOVID-19 Main Protease (6LU7)-8.90301.49 nM walshmedicalmedia.com
Benzamide pyrazolone derivative eCOVID-19 Main Protease (6LU7)-8.70- walshmedicalmedia.com

Molecular docking provides detailed three-dimensional models of the ligand-receptor complex, revealing crucial interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. mdpi.comsemanticscholar.org Identifying these interactions helps to understand the basis of molecular recognition and activity.

For example, docking studies of 4-(Arylaminomethyl)benzamide analogues against the T315I-mutant of the Bcr-Abl kinase revealed that the benzamide moiety packs against the Leu-293 residue, while its carbonyl group forms a hydrogen bond with the amide of Asp-381. nih.gov In another study, benzamide pyrazolone derivatives were found to form hydrogen bonds with amino acid residues such as GLN192, GLY143, and GLU166 in the binding pocket of the target protein. walshmedicalmedia.com Similarly, docking of 3-aminocoumarin-N-benzylpyridinium analogues into the acetylcholinesterase (rhAChE) binding pocket showed hydrogen bond interactions with residues like His447, Trp86, and Tyr337. researchgate.net

Table 2: Key Interacting Residues for Benzamide Analogues

Ligand Analogue ClassTarget ProteinKey Interacting ResiduesInteraction TypeSource
4-(Arylaminomethyl)benzamidesBcr-Abl Kinase (T315I mutant)Asp-381, Ile-360Hydrogen Bond nih.gov
Benzamide pyrazolone derivativesCOVID-19 Main ProteaseGLN192, GLY143, GLU166, SER144Hydrogen Bond walshmedicalmedia.com
3-Aminocoumarin-N-benzylpyridinium conjugatesAcetylcholinesterase (rhAChE)His447, Trp86, Tyr337, Phe338, Phe295Hydrogen Bond, C-H-π researchgate.net
4-[(Quinolin-4-yl)amino]benzamide derivativesInfluenza RNA Polymerase (PA-PB1)TRP706, LYS643Pi-Pi Stacking, Salt Bridge semanticscholar.org

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the conformational stability of the ligand within the binding pocket and to understand the dynamics of the protein-ligand interactions. nih.gov The stability of the complex can be evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. researchgate.netnih.gov A stable RMSD plot over time suggests that the ligand remains securely bound in a stable conformation. researchgate.net Furthermore, the Root Mean Square Fluctuation (RMSF) can be calculated to identify the flexibility of individual amino acid residues, providing insight into which parts of the protein are most affected by ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For benzamide analogues, 3D-QSAR models have been developed to predict their inhibitory activity against targets like Histone Deacetylase (HDAC). researchgate.net

These models are built using a "training set" of compounds with known activities and are then validated using a "test set." The statistical quality of a QSAR model is crucial for its predictive power. nih.gov Key statistical parameters include the correlation coefficient (r²), which measures how well the model fits the training data, and the cross-validated correlation coefficient (q²), which assesses its predictive ability. researchgate.netnih.gov A 3D-QSAR model for aminophenyl benzamide HDAC inhibitors yielded an excellent correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85). researchgate.net Such models suggest which molecular properties, like hydrophobic character, are critical for enhancing biological activity. researchgate.netnih.gov

Table 3: Statistical Quality of QSAR Models for Benzamide Analogues

Analogue ClassTarget Activityr² (Training Set)q² (Predictive Power)Key FindingSource
Aminophenyl benzamidesHDAC Inhibition0.990.85Hydrophobic character is crucial for activity. researchgate.net
3-Amino-4-(2-cyanopyrrolidide)pyrrolidinyl analoguesDPP-IV Inhibition0.99260.7311Hydrophobic and aromatic characters are crucial. nih.gov
4-AminoquinolinesAnti-malarial Activity> 0.85> 0.78Activity correlates with N/O atoms at a topological distance of six. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Before a compound can be considered a viable drug candidate, its ADMET properties must be evaluated. In silico ADMET prediction uses computational models to estimate these pharmacokinetic and toxicity profiles from the molecular structure alone, reducing the need for costly and time-consuming experimental assays in the early stages of drug discovery. jonuns.comresearchgate.net Various online tools and software, such as SwissADME, pkCSM, and DATA Warrior, are used to predict properties like oral bioavailability, drug-likeness according to Lipinski's rule of five, and potential toxicity. researchgate.netmdpi.comnih.gov For example, studies on N-benzylidene derivatives of a 3-amino-chromenopyrimidine core used in silico methods to determine their physicochemical space for oral bioavailability. mdpi.com

A critical parameter within ADMET prediction, especially for drugs targeting the central nervous system (CNS), is the ability to cross the blood-brain barrier (BBB). nih.gov The BBB is a highly selective barrier that protects the brain, and predicting a compound's ability to permeate it is vital. nih.govnih.gov Machine learning models and methods based on 3D molecular fields (like VolSurf) are used to estimate BBB permeation. nih.govresearchgate.net These models can classify compounds as CNS positive (BBB permeable) or CNS negative. researchgate.net For instance, in silico analysis of certain N-benzylidene derivatives indicated that they would not passively penetrate the BBB. mdpi.com The prediction often results in a LogBB value [log (Cbrain/Cblood)], where a value between -1 and 1 suggests the compound can likely cross the BBB. researchgate.net

De Novo Drug Design Strategies Based on 3-Amino-4-(benzylamino)benzamide Scaffold

De novo drug design, which translates to "from the beginning," is a computational methodology aimed at generating novel molecular structures with the potential to bind to a specific biological target. nih.gov The this compound scaffold presents a promising starting point for such strategies due to its structural features, which can be systematically modified to optimize interactions within a target's binding site. This scaffold is composed of a central benzamide ring substituted with an amino group and a benzylamino group, offering multiple points for chemical elaboration.

Key de novo design strategies applicable to this scaffold include fragment-based drug design (FBDD), structure-based drug design (SBDD), and scaffold hopping. These approaches leverage computational power to explore vast chemical space, aiming to build potent and selective drug candidates from the ground up.

Fragment-Based Drug Design (FBDD)

Fragment-based drug discovery is a powerful strategy that begins with identifying small, low-molecular-weight molecules, or "fragments," that bind weakly to the biological target. nih.gov These fragments, which typically adhere to the "Rule of Three," serve as foundational building blocks for constructing more potent, lead-like molecules. nih.govyoutube.com

Table 1: The "Rule of Three" for Fragment Selection

ParameterThreshold
Molecular Weight< 300 Da
cLogP (lipophilicity)≤ 3
Hydrogen Bond Donors≤ 3
Hydrogen Bond Acceptors≤ 3
Rotatable Bonds≤ 3

This table outlines the "Rule of Three" guidelines used to select suitable fragments in FBDD, ensuring they have favorable properties as starting points for optimization. youtube.com

The this compound scaffold can be utilized in FBDD in two primary ways:

Scaffold as a Starting Fragment: The entire scaffold or a significant portion, such as the aminobenzamide core, can be screened as a single fragment against a target protein library.

Fragment Elaboration (Growing): If a smaller fragment (e.g., aminobenzamide) is identified as a "hit," the this compound structure represents a potential "growth" vector. Computational models can explore additions to this core, such as the benzylamino group, to occupy adjacent pockets in the target's binding site and enhance affinity. youtube.comnih.gov This process of systematically adding chemical motifs is guided by structural data from techniques like X-ray crystallography or NMR. nih.gov

Structure-Based Drug Design (SBDD) and SAR

Structure-based drug design relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or cryo-electron microscopy. nih.gov Using this information, computational docking simulations can predict how the this compound scaffold and its analogues fit into the target's active site. nih.govnih.gov

These simulations are crucial for establishing a Structure-Activity Relationship (SAR), which links changes in a molecule's structure to its biological activity. nih.govautomate.video For the this compound scaffold, an SAR study would involve systematically modifying different parts of the molecule and assessing the impact on binding affinity.

Table 2: Hypothetical Structure-Activity Relationship (SAR) for the this compound Scaffold

Modification PointSubstitutionPredicted Effect on ActivityRationale
Benzamide RingElectron-withdrawing groups (e.g., -Cl, -CF₃)Potential IncreaseMay enhance hydrogen bonding or create new interactions with the target.
Bulky groupsPotential DecreaseMay cause steric hindrance within the binding pocket.
Benzyl (B1604629) GroupSubstitution on the phenyl ring (e.g., -OH, -OCH₃)VariableCould occupy a new sub-pocket or alter solubility and electronic properties.
Replacement with other aryl or alkyl groupsVariableAllows exploration of different hydrophobic and aromatic interactions.
Amino Group (Position 3)Alkylation or AcylationPotential DecreaseMay disrupt a key hydrogen bond donation to the target protein.
Positional Isomerism (e.g., moving to position 2)Likely DecreaseThe specific 1,2-diamine substitution pattern is often crucial for binding.

This table illustrates a hypothetical SAR study for the this compound scaffold. The predicted effects are based on general principles of medicinal chemistry and findings from related benzamide derivatives. nih.govnih.gov

For instance, studies on N-substituted aminobenzamide scaffolds as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme demonstrated that this core structure is a valid starting point for designing inhibitors. nih.gov Computer-aided drug design was used to evaluate a series of designed compounds and assess their binding modes within the DPP-IV active site, leading to the synthesis of novel inhibitors. nih.govdovepress.com Similarly, research on benzamide derivatives as inhibitors for Rho-associated kinase-1 (ROCK1) has utilized 3D-QSAR modeling and molecular docking to guide the rational design of more potent compounds. nih.govfigshare.com

Scaffold Hopping

Scaffold hopping is a computational strategy used to identify new molecular backbones (scaffolds) that can retain the essential binding interactions of the original molecule while offering novel chemical structures. nih.gov This is particularly useful for generating new intellectual property or overcoming issues with the original scaffold, such as poor pharmacokinetic properties.

Starting with the this compound scaffold, a scaffold hopping algorithm would search databases for different core structures that can spatially arrange the key pharmacophoric features—such as the hydrogen bond donors/acceptors and the hydrophobic benzyl group—in a similar orientation. Recent examples include the use of shape-based scaffold hopping to convert a pyrimidine (B1678525) core into a pyrazole (B372694) core for designing kinase inhibitors. researchgate.net This approach could uncover entirely new classes of compounds, such as benzimidazole (B57391) or aminobenzofuran derivatives, that mimic the binding mode of the original this compound scaffold. nih.govnih.gov

Integration with Artificial Intelligence

Preclinical Research and in Vivo Studies of 3 Amino 4 Benzylamino Benzamide Derivatives

Animal Models for Disease Efficacy Assessment

The in vivo efficacy of several derivatives of 3-Amino-4-(benzylamino)benzamide has been evaluated in various animal models, demonstrating their potential in treating a range of diseases from viral infections to cancer.

A notable derivative, N-(4-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) , has shown significant anti-Hepatitis B virus (HBV) activity. In a duck HBV (DHBV) infection model, oral administration of IMB-0523 resulted in a marked reduction in serum DHBV DNA levels. The efficacy was dose-dependent, with a 100 mg/kg dose inducing a reduction in viral DNA comparable to the positive control, lamivudine. nih.gov

In the realm of oncology, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) has been investigated for its antitumor effects in various rat models. This compound has demonstrated high growth-inhibiting efficacy in slowly proliferating tumors, including intratibially implanted osteosarcoma, methylnitrosourea-induced primary mammary carcinoma, and acetoxymethyl-methylnitrosamine-induced colorectal adenocarcinoma. wikipedia.org Conversely, GOE1734 was found to be ineffective against rapidly growing transplanted tumors such as Yoshida sarcoma and Walker 256 carcinosarcoma, suggesting a preferential activity against tumors with longer volume doubling times. wikipedia.org Some antitumor effects were also noted in L5222 leukemia after intraperitoneal transplantation. wikipedia.org

Another area of investigation involves the central nervous system. Derivatives of 3-((4-Benzylpyridin-2-yl)amino)benzamides have been assessed for their potential as antipsychotic agents. One such compound exhibited antipsychotic-like activity in a mouse model of amphetamine-induced hyperlocomotor behavior.

The table below summarizes the findings from these in vivo efficacy studies.

DerivativeAnimal ModelDisease/ConditionKey Efficacy Findings
N-(4-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523)DHBV-infected ducksHepatitis B Virus (HBV)Significant, dose-dependent reduction in serum DHBV DNA. nih.gov
4-amino-N-(2'-aminophenyl)benzamide (GOE1734)RatsOsteosarcoma, Mammary Carcinoma, Colorectal AdenocarcinomaHigh growth-inhibiting efficacy in slowly proliferating tumors. wikipedia.org
4-amino-N-(2'-aminophenyl)benzamide (GOE1734)RatsYoshida Sarcoma, Walker 256 CarcinosarcomaIneffective in rapidly proliferating tumors. wikipedia.org
3-((4-Benzylpyridin-2-yl)amino)benzamide derivativeMiceAmphetamine-induced hyperlocomotionDemonstrated antipsychotic-like activity.

Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Several derivatives of this compound have undergone pharmacokinetic profiling in animal models.

The pharmacokinetic profile of N-(4-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) was investigated in rats. The compound exhibited favorable pharmacokinetic parameters, suggesting it is sufficiently stable metabolically for in vivo applications. The key parameters are detailed in the table below. nih.gov

For N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (B126) (NACPA) , pharmacokinetic studies in female W/Fu rats revealed rapid absorption, distribution, and elimination following a single oral or intravenous administration. nih.gov When compared to its parent compound, 4-amino-3-chloro-N-(2-diethylamino-ethyl) benzamide (3-CPA), NACPA demonstrated a higher maximum serum concentration (Cmax) and a longer elimination half-life. nih.gov Furthermore, the oral bioavailability of NACPA was significantly greater than that of 3-CPA. nih.gov Tissue distribution studies showed that NACPA accumulated at higher concentrations in the spleen compared to the kidney and liver. nih.gov

DerivativeAnimal ModelKey Pharmacokinetic Parameters
N-(4-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523)RatsAUC0-t: 7535.10 ± 2226.73 µg·h/LMRT0-t: 1.90 ± 0.31 htmax: 0.75 ± 0.43 hCmax: 2690.17 ± 574.31 µg/L nih.gov
N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA)RatsHigher Cmax and longer elimination half-life compared to parent compound. nih.gov
N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA)RatsGreater oral bioavailability (50%) compared to parent compound (14%). nih.gov

Toxicological Evaluations

The safety profile of this compound derivatives has been assessed through various toxicological studies.

Acute toxicity studies in mice determined the LD50 of N-(4-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) to be 448 mg/kg, indicating low acute toxicity. nih.gov

For 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) , toxicological assessments were conducted in multiple species. The maximum tolerated doses (MTD) in rats and dogs were established at 4 mg/kg and 1 mg/kg, respectively. wikipedia.org

In vivo embryotoxicity and angiogenesis studies have been performed on N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine using a mCherry transgenic zebrafish line. One of the tested compounds, 10h, showed no toxic or angiogenic effects on the embryos at a concentration of 5 μM. nih.gov

In Vivo Mutagenicity Studies

Specific in vivo mutagenicity studies, such as the micronucleus test in rodents, for derivatives of this compound are not extensively reported in the available literature. However, for 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) , it was noted to have a low bacterial mutagenic potential in in vitro assays (Ames test) after metabolic activation. wikipedia.org Importantly, this compound was shown to exhibit DNA-DNA crosslinking activity after in vivo treatment, which is a relevant toxicological finding indicating a potential for genotoxicity. wikipedia.org

Biomarker Identification and Validation

The identification of biomarkers is a critical step in drug development, allowing for the monitoring of therapeutic response and patient stratification. For derivatives of this compound, research into potential biomarkers is an emerging area.

The antiviral mechanism of N-(4-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) is believed to involve the upregulation of the host protein Apolipoprotein B mRNA Editing Enzyme Catalytic Polypeptide-like 3G (APOBEC3G). nih.gov This protein is known to inhibit HBV replication. Therefore, the intracellular levels of APOBEC3G could potentially serve as a biomarker for the antiviral efficacy of IMB-0523. Further validation studies would be required to confirm this.

For anticancer derivatives that function as DNA methyltransferase (DNMT) inhibitors, such as 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) , potential biomarkers could include the methylation status of specific tumor suppressor genes. The re-expression of genes silenced by hypermethylation following treatment could also serve as a pharmacodynamic biomarker. However, specific validated biomarkers for GOE1734 have not been reported in the available literature.

Future Directions and Therapeutic Perspectives

Optimization of 3-Amino-4-(benzylamino)benzamide Lead Compounds

The process of lead optimization is a critical phase in drug discovery where a promising compound is refined to improve its effectiveness, selectivity, and metabolic properties. patsnap.com For derivatives of the 3-aminobenzamide (B1265367) family, this involves systematic structure-activity relationship (SAR) studies to understand how chemical modifications affect biological activity. numberanalytics.comnih.gov

An iterative drug design strategy has been successfully applied to optimize 3-((4-benzylpyridin-2-yl)amino)benzamide derivatives. chemrxiv.orgresearchgate.netnih.gov Starting with a lead compound, designated 4a, researchers synthesized and evaluated a series of new analogues to identify molecules with enhanced potency and efficacy. chemrxiv.orgresearchgate.net This process led to the discovery of several unique GPR52 agonists, including compounds 10a (PW0677), 15b (PW0729), and 24f (PW0866). chemrxiv.orgresearchgate.netnih.gov

Further investigation into these optimized compounds revealed intriguing properties. For instance, compounds 10a and 24f demonstrated a greater bias for G protein/cAMP signaling and caused significantly less in vitro desensitization compared to the original lead compound, 4a. chemrxiv.orgresearchgate.netnih.gov This suggests that modifying the structure to reduce β-arrestin activity can result in more sustained activation of the GPR52 receptor. chemrxiv.orgresearchgate.net While compounds 15b and 24f showed improved potency, efficacy, and excellent target selectivity, their limited brain exposure indicated a need for further optimization. chemrxiv.orgnih.gov

Another line of research focused on developing benzamide (B126) derivatives as tubulin inhibitors that target the colchicine (B1669291) binding site, a promising strategy for cancer therapeutics. nih.gov Systematic SAR studies led to the identification of compound 48, a potent and orally active tubulin inhibitor. nih.gov This compound was found to inhibit tubulin polymerization, trigger mitotic blockade and apoptosis, and show significant antiproliferative activity across various cancer cell lines. nih.gov

Table 1: Optimization of 3-((4-Benzylpyridin-2-yl)amino)benzamide Derivatives This interactive table summarizes the potency of optimized GPR52 agonists compared to the initial lead compound.

Compound Designation Potency (EC50) Key Findings
24a 3,5-di-CF3 211 nM 4-fold loss in potency compared to 15b. chemrxiv.org
24b 2,4-di-CF3 52 nM Maintained potency comparable to 15b. chemrxiv.org
10a PW0677 Improved Greater bias for G protein/cAMP signaling. researchgate.netnih.gov
15b PW0729 Improved Improved potency and efficacy but limited brain exposure. chemrxiv.orgnih.gov
24f PW0866 Improved Greater bias for G protein/cAMP signaling. researchgate.netnih.gov

Development of Multi-Targeted Therapeutic Agents

The complexity of many diseases, such as cancer, often involves multiple biological pathways. This has spurred the development of multi-targeted agents that can modulate several targets simultaneously, potentially offering improved efficacy and a lower likelihood of drug resistance. The benzamide scaffold has proven to be a versatile foundation for designing such agents.

Research into 4-(arylaminomethyl)benzamide derivatives has yielded potent multi-targeted tyrosine kinase inhibitors. nih.gov A number of these compounds demonstrated strong inhibitory activity against a panel of eight receptor tyrosine kinases, including EGFR, HER-2, KDR, and PDGFRa/b. nih.gov Notably, analogues 11 and 13, which feature a (trifluoromethyl)benzene ring, were highly potent against EGFR, with inhibition rates of 91% and 92% at a 10 nM concentration, respectively. nih.gov Molecular modeling suggested that the 4-(aminomethyl)benzamide (B1271630) linker provides a favorable geometry that allows the molecule to effectively bind to the active site of mutant kinases, such as T315I-mutant Abl. nih.gov

In a different therapeutic area, the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) was identified as a potential anti-Hepatitis B Virus (HBV) agent. nih.gov Its mechanism may involve increasing the intracellular levels of APOBEC3G (A3G), a host protein capable of inhibiting HBV replication. nih.gov This mode of action is distinct from existing anti-HBV drugs, suggesting a new therapeutic approach that could also be effective against drug-resistant HBV strains. nih.gov Furthermore, the simple compound 3-aminobenzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, and also affects angiogenesis, highlighting its multi-target profile. caymanchem.com

Potential for Combination Therapies

A key example involves Cereblon E3 ligase modulators (CELMoDs), such as CC-885, which are structurally related to the benzamide class. researchgate.net Studies have confirmed that CC-885 and similar CELMoDs act synergistically with IRAK4 inhibitors to suppress leukemic cells. researchgate.net The mechanism involves the degradation of the GSPT1 protein, which is a substrate of CC-885. The loss of GSPT1 was found to have the most significant synergistic effect in IRAK4-inhibited leukemia cells, leading to the suppression of the c-Myc oncogene. researchgate.net

The potential to overcome drug resistance is another significant advantage of using benzamide derivatives in combination regimens. The potent tubulin inhibitor, compound 48, demonstrated robust antitumor efficacy in a paclitaxel-resistant A549 xenograft model. nih.gov This suggests that it could be combined with taxanes or other chemotherapies to treat resistant tumors, offering a new strategy for patients who have stopped responding to standard treatments. nih.gov

Emerging Applications in Neglected Diseases

Neglected tropical diseases affect over a billion people worldwide, yet treatment options are often limited, costly, or burdened by severe side effects and growing drug resistance. nih.gov The benzamide chemical scaffold is showing promise for the development of new therapeutics for these underserved diseases.

One significant area of research is leishmaniasis, a parasitic disease caused by Leishmania species. nih.gov Scientists discovered a class of 2,4,5-trisubstituted benzamides with potent antileishmanial activity. nih.gov Although initial compounds had poor aqueous solubility, subsequent optimization of their physicochemical and metabolic properties led to the identification of early lead compounds with improved solubility, good microsomal stability, and retained potency. nih.gov One such lead, compound 79, exhibited an impressive oral bioavailability of 80% and effectively blocked the proliferation of Leishmania in murine models. nih.gov These findings position benzamide derivatives as suitable candidates for development as orally available drugs to treat leishmaniasis. nih.gov

Translational Research and Clinical Development Considerations

Translating a promising compound from the laboratory to the clinic is a complex process that requires rigorous preclinical evaluation. This includes assessing pharmacokinetic properties, in vivo efficacy, and safety profiles to determine if a compound is a viable drug candidate. patsnap.comnumberanalytics.com

Several benzamide derivatives have shown favorable characteristics in these translational studies. Compound 48, the tubulin inhibitor, not only showed potent anticancer activity but also demonstrated a good pharmacokinetic profile and acceptable safety in preclinical models, which has justified its advancement into further preclinical evaluation. nih.gov Similarly, the antileishmanial lead compound 79 showed high oral bioavailability and efficacy in animal models, making it a strong candidate for further development. nih.gov

The anti-HBV derivative IMB-0523 was evaluated for its pharmacokinetic profile in rats and showed potent anti-HBV activity in a duck hepatitis B virus (DHBV) infected duck model, an important in vivo model for HBV. nih.gov Furthermore, modern translational tools such as in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions and in vivo toxicity screening using zebrafish models are being employed to evaluate newer derivatives and guide their development. nih.gov Balancing efficacy with safety is a critical consideration throughout this process to manage the risk of attrition as compounds move toward clinical trials. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Amino-4-(benzylamino)benzamide derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and condensation. For example, coupling pyrimidine derivatives with benzoyl chloride under controlled conditions (e.g., anhydrous solvents, catalytic bases) is critical for forming the benzamide backbone . Reaction optimization—such as temperature control (reflux vs. room temperature) and stoichiometric ratios—can mitigate side reactions (e.g., hydrolysis of intermediates) and improve yields. Purity is often enhanced via recrystallization or column chromatography, as seen in protocols for analogous compounds .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : To confirm substituent positions and hydrogen bonding patterns (e.g., amine proton shifts in DMSO-d₆) .
  • HPLC-MS : For assessing purity and molecular weight verification, especially for hygroscopic intermediates .
  • X-ray Crystallography : Resolves polymorphism issues, as demonstrated in benzamide derivatives where cooling rates affect crystal lattice formation .

Advanced Research Questions

Q. How does the introduction of substituents at specific positions on the benzamide scaffold affect its biological activity, as observed in SAR studies?

  • Methodological Answer : Substituent effects are systematically evaluated via structure-activity relationship (SAR) studies. For example:

  • Meta-position (R1) : A 3-hydroxyl group enhances β-cell protective activity (EC₅₀ = 0.1 μM) compared to halogens (EC₅₀ = 13–45 μM), likely due to hydrogen-bond donor capacity .
  • Para-position (R3) : Trifluoromethyl (CF₃) groups improve metabolic stability but may reduce solubility, necessitating co-solvents in assays .
  • Data-Driven Design : Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like Rad51 or METTL3 .

Q. What experimental approaches are used to assess the role of this compound derivatives in modulating homologous recombination (HR) efficiency?

  • Methodological Answer :

  • HR Enhancement : RS-1 (a structural analog) stimulates Rad51-mediated strand exchange by stabilizing ssDNA nucleoprotein filaments. Assays include:
  • Fluorescence Polarization (FP) : Measures Rad51-ssDNA binding affinity .
  • Diplonemid Transfection : HR efficiency is quantified via in-situ tagging success rates in Diplonema papillatum .
  • Therapeutic Screening : HR modulation is evaluated in cancer cell lines (e.g., BRCA-deficient models) using clonogenic survival assays .

Q. How can researchers resolve discrepancies in activity data when different substituents are introduced to the benzamide core?

  • Methodological Answer : Contradictory results are addressed via:

  • Systematic SAR Iteration : Testing analogs with incremental substituent changes (e.g., 3-Cl → 3-OH → 3-OMe) .
  • Physicochemical Profiling : LogP, pKa, and solubility measurements explain bioavailability differences (e.g., trifluoromethyl groups increasing lipophilicity) .
  • Mechanistic Studies : Caspase-3/PARP cleavage assays differentiate cytoprotective vs. cytotoxic effects under ER stress .

Q. How do crystallization conditions influence the polymorphic forms of benzamide derivatives, and what implications does this have for material consistency?

  • Methodological Answer : Polymorphism is controlled via:

  • Cooling Rate : Flash cooling produces metastable orthorhombic Form II, while slow cooling yields stable rhombic Form I .
  • Solvent Selection : Polar solvents (e.g., ethanol) favor hydrogen-bonded networks, critical for crystal lattice stability .
  • Implications : Polymorphs exhibit varying dissolution rates and thermal stability, impacting formulation reproducibility in preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.